2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl-
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Overview
Description
2,6,7-Trioxabicyclo(222)octane, 1,4-diphenyl- is a unique organic compound characterized by its bicyclic structure containing three oxygen atoms and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: Its derivatives are studied for potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- exerts its effects involves interactions with various molecular targets. Its bicyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The presence of phenyl groups enhances its ability to interact with hydrophobic regions of proteins, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-dimethyl-: Similar in structure but with methyl groups instead of phenyl groups.
4-Isopropyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Contains a phosphorus atom and is used in different applications.
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo(2.2.2)octane 1-oxide: Another phosphorus-containing analog with ethyl groups.
Uniqueness
2,6,7-Trioxabicyclo(2.2.2)octane, 1,4-diphenyl- is unique due to its phenyl groups, which impart distinct chemical and physical properties. These properties make it particularly valuable in applications requiring specific interactions with hydrophobic environments or aromatic systems .
Properties
CAS No. |
85946-91-4 |
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Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
1,4-diphenyl-2,6,7-trioxabicyclo[2.2.2]octane |
InChI |
InChI=1S/C17H16O3/c1-3-7-14(8-4-1)16-11-18-17(19-12-16,20-13-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
InChI Key |
GDNDPSKATQMSNS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(COC(O1)(OC2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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